molecular formula C19H24ClNO3 B8303353 2-(alpha-(o-Methoxyphenoxy)benzyl)-4-methylmorpholine hydrochloride

2-(alpha-(o-Methoxyphenoxy)benzyl)-4-methylmorpholine hydrochloride

Cat. No. B8303353
M. Wt: 349.8 g/mol
InChI Key: GCAKDGHJDOUSJC-UHFFFAOYSA-N
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Patent
US04229449

Procedure details

A solution of 6.8 g of 2-[α-(2-methoxyphenoxy)-benzyl]-4-methyl-morpholin-3,5-dione in 40 ml of anhydrous tetrahydrofuran was added dropwise under stirring to a suspension of lithium aluminium hydride (1.9 g) in 35 ml of THF. The mixture was refluxed under stirring for 6 hours. Dropwise addition was then made at 0°-5° C. of 4.1 ml of 23% HCl and the whole was stirred at room temperature for 2 hours. The suspended solid was filtered and washed several times with THF. The combined filtrates were evaporated to dryness under reduced pressure. The residue was taken up with ethyl ether and 4 ml of 18% methanolic HCl was added. The amorphous hydrochloride precipitated which was washed several times with fresh ethyl ether. By filtration there was obtained 5.8 g of 2-[α-(2-methoxyphenoxy)-benzyl]-4-methyl-morpholine hydrochloride, melting point 67°-90° C. Yield 84%.
Name
2-[α-(2-methoxyphenoxy)-benzyl]-4-methyl-morpholin-3,5-dione
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:25]=[CH:24][CH:23]=[CH:22][C:4]=1[O:5][CH:6]([CH:13]1[O:18][CH2:17][C:16](=O)[N:15]([CH3:20])[C:14]1=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[ClH:32]>O1CCCC1>[ClH:32].[CH3:1][O:2][C:3]1[CH:25]=[CH:24][CH:23]=[CH:22][C:4]=1[O:5][CH:6]([CH:13]1[O:18][CH2:17][CH2:16][N:15]([CH3:20])[CH2:14]1)[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:1.2.3.4.5.6,9.10|

Inputs

Step One
Name
2-[α-(2-methoxyphenoxy)-benzyl]-4-methyl-morpholin-3,5-dione
Quantity
6.8 g
Type
reactant
Smiles
COC1=C(OC(C2=CC=CC=C2)C2C(N(C(CO2)=O)C)=O)C=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4.1 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
ADDITION
Type
ADDITION
Details
Dropwise addition
STIRRING
Type
STIRRING
Details
the whole was stirred at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The suspended solid was filtered
WASH
Type
WASH
Details
washed several times with THF
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The amorphous hydrochloride precipitated which
WASH
Type
WASH
Details
was washed several times with fresh ethyl ether
FILTRATION
Type
FILTRATION
Details
By filtration there

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Cl.COC1=C(OC(C2=CC=CC=C2)C2CN(CCO2)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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